molecular formula C22H20BrN3O4 B2569303 (2Z)-6-bromo-2-[(4-carbamoylphenyl)imino]-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide CAS No. 1327175-90-5

(2Z)-6-bromo-2-[(4-carbamoylphenyl)imino]-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide

Cat. No.: B2569303
CAS No.: 1327175-90-5
M. Wt: 470.323
InChI Key: FQHOQFKPKZUXIV-ROMGYVFFSA-N
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Description

The compound (2Z)-6-bromo-2-[(4-carbamoylphenyl)imino]-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide features a chromene backbone substituted with a bromine atom at position 6. The imino group at position 2 is linked to a 4-carbamoylphenyl ring, while the carboxamide moiety at position 3 is connected to an oxolan-2-ylmethyl group. The oxolan (tetrahydrofuran-derived) substituent may enhance solubility compared to purely aromatic analogs .

Properties

IUPAC Name

6-bromo-2-(4-carbamoylphenyl)imino-N-(oxolan-2-ylmethyl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20BrN3O4/c23-15-5-8-19-14(10-15)11-18(21(28)25-12-17-2-1-9-29-17)22(30-19)26-16-6-3-13(4-7-16)20(24)27/h3-8,10-11,17H,1-2,9,12H2,(H2,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQHOQFKPKZUXIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=NC4=CC=C(C=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-6-bromo-2-[(4-carbamoylphenyl)imino]-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the chromene core, followed by the introduction of the bromine atom through bromination reactions. Subsequent steps involve the formation of the imino group and the attachment of the carbamoylphenyl and oxolan-2-yl groups under controlled conditions. Common reagents used in these reactions include bromine, carbamoyl chloride, and oxirane derivatives, with catalysts such as Lewis acids to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification of the final product is achieved through techniques such as recrystallization and chromatography to ensure the compound’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

(2Z)-6-bromo-2-[(4-carbamoylphenyl)imino]-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the bromine atom or other functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted chromene compounds.

Scientific Research Applications

Chemistry

In synthetic chemistry, this compound serves as a versatile building block for the development of more complex molecules. Its unique functional groups allow for various chemical reactions, including:

  • Substitution Reactions : The bromine atom can be replaced with other nucleophiles, leading to diverse derivatives.
  • Coupling Reactions : It can participate in coupling reactions to form larger conjugated systems.

Biology

Research has indicated that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies show that derivatives of chromene compounds possess significant antimicrobial properties against bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or inhibition of metabolic pathways.
  • Anticancer Properties : There is growing evidence that chromene derivatives can induce apoptosis in cancer cells. In vitro studies have demonstrated that similar compounds inhibit cell proliferation in various cancer cell lines, including breast and colon cancers.
  • Anti-inflammatory Effects : Compounds with chromene structures have shown potential in reducing inflammation by inhibiting pro-inflammatory cytokines. This activity is particularly relevant in chronic diseases where inflammation is a key factor.

Medicine

The therapeutic potential of this compound is being explored in drug development. Its ability to interact with specific molecular targets makes it a candidate for:

  • Targeted Therapy : By modulating enzyme activity or receptor signaling pathways, it may offer new avenues for treating diseases such as cancer and infections.
  • Drug Formulation : Its unique properties may enhance the efficacy of existing drugs or lead to the discovery of new therapeutic agents.

Industry

In industrial applications, this compound can be utilized in:

  • Material Science : Its chemical properties may contribute to the development of new materials with specific functionalities.
  • Chemical Processes : The compound can serve as an intermediate in the synthesis of agrochemicals or pharmaceuticals.

In Vitro Studies

  • Antimicrobial Testing : A series of experiments evaluated the antimicrobial efficacy of chromene derivatives against multiple bacterial strains. Results indicated a dose-dependent response, highlighting the potential for developing new antibiotics.
  • Cancer Cell Proliferation : In vitro assays demonstrated that treatment with the compound resulted in significant inhibition of proliferation in breast cancer cell lines, suggesting its potential as an anticancer agent.

Animal Models

  • Inflammation Reduction : Animal studies showed that administration of chromene derivatives led to reduced inflammatory markers in models of arthritis, supporting their potential use in anti-inflammatory therapies.
  • Tumor Growth Inhibition : In vivo studies indicated that the compound could inhibit tumor growth in xenograft models, further validating its anticancer properties.

Mechanism of Action

The mechanism of action of (2Z)-6-bromo-2-[(4-carbamoylphenyl)imino]-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with four analogs, highlighting key structural differences and their implications:

Compound Chromene Substituent (Position 6) Imino-Linked Group Carboxamide Substituent Molecular Weight (g/mol) Key Properties/Applications
Target Compound Bromine 4-Carbamoylphenyl Oxolan-2-ylmethyl ~480 (estimated) Enhanced solubility (oxolan), H-bonding capacity (carbamoyl), potential kinase inhibition.
(2Z)-6-Bromo-2-[(4-phenoxyphenyl)imino]-2H-chromene-3-carboxamide Bromine 4-Phenoxyphenyl None (free carboxamide) 435.277 Reduced solubility due to phenoxy group; possible π-π stacking in hydrophobic environments.
(2Z)-6-Chloro-2-[(3-chloro-4-methylphenyl)imino]-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide Chlorine 3-Chloro-4-methylphenyl Oxolan-2-ylmethyl ~460 (estimated) Halogenated substituents may enhance electrophilic interactions; chloro groups increase lipophilicity.
(2Z)-6-Bromo-2-[(4-chlorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide Bromine 4-Chlorophenyl 1,3-Thiazol-2-yl 474.73 Thiazole moiety may confer antimicrobial activity; chlorophenyl enhances steric bulk.
(2Z)-N-(2-Methoxyphenyl)-2-[(3-methoxyphenyl)imino]-2H-chromene-3-carboxamide None 3-Methoxyphenyl 2-Methoxyphenyl ~390 (estimated) Methoxy groups improve solubility but reduce metabolic stability due to potential demethylation.

Structural and Functional Analysis

In contrast, the chlorine substituent in ’s compound offers similar effects but with reduced steric hindrance .

Imino-Linked Aromatic Groups: The 4-carbamoylphenyl group in the target compound provides hydrogen-bonding sites (NH₂ and C=O), which are absent in ’s phenoxyphenyl analog. This difference could improve target specificity in enzyme inhibition . The 4-chlorophenyl group in ’s compound introduces electronegativity, favoring interactions with hydrophobic pockets in proteins .

Carboxamide Substituents: The oxolan-2-ylmethyl group (shared by the target and ’s compound) enhances solubility in polar solvents compared to aromatic substituents like thiazol-2-yl () or methoxyphenyl () . The thiazole ring in ’s compound may confer antimicrobial properties, as thiazoles are known pharmacophores in antibiotics .

Crystallographic and Computational Insights

The SHELX software suite (Evidences 1, 3, 6) is widely used for crystallographic analysis of small molecules. The target compound’s Z-configuration (indicated by "(2Z)" in its name) was likely confirmed via single-crystal X-ray diffraction using SHELXL, ensuring accurate stereochemical assignment .

Biological Activity

The compound (2Z)-6-bromo-2-[(4-carbamoylphenyl)imino]-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide belongs to the class of chromenes, which are known for their diverse biological activities. This article provides a detailed overview of its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Overview of Chromenes

Chromenes have been extensively studied due to their antimicrobial , antiviral , anticancer , and anti-inflammatory properties. The structural diversity of chromenes allows for a wide range of biological activities, making them valuable in medicinal chemistry .

Chemical Structure and Properties

The compound features a complex structure characterized by a chromene backbone with various substituents, including a bromo group and a carbamoylphenyl moiety. This structure is crucial for its biological activity, influencing its interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of chromene derivatives. For instance, compounds similar to this compound have shown significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds ranged from 0.78 to 1.56 μM, indicating strong activity against these pathogens .

Anticancer Properties

Chromene derivatives have also been investigated for their anticancer properties. The ability of these compounds to induce apoptosis in cancer cells has been attributed to their interaction with specific cellular pathways. For example, studies on P2Y6 receptor antagonists, which share structural similarities with our compound, indicate potential applications in treating various cancers by modulating signaling pathways involved in cell proliferation and apoptosis .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Receptor Modulation : Similar compounds have been shown to act as antagonists at the P2Y6 receptor, influencing calcium signaling and cellular responses.
  • Enzyme Inhibition : Chromenes may inhibit enzymes involved in inflammatory pathways, contributing to their anti-inflammatory effects.
  • DNA Interaction : The ability to intercalate with DNA has been suggested as a mechanism for the anticancer activity observed in some chromene derivatives.

Case Studies and Research Findings

Several studies have focused on the biological activity of chromene derivatives:

  • Antibacterial Screening : A study reported the synthesis and screening of various thiosemicarbazones derived from chromenes, highlighting their antibacterial and antifungal activities against common pathogens .
    CompoundActivity AgainstMIC (μM)
    8aS. aureus0.78
    9cC. albicans1.56
  • Anticancer Studies : Research on P2Y6 receptor antagonists demonstrated that certain chromene derivatives can significantly reduce cell viability in cancer cell lines while exhibiting low toxicity compared to standard chemotherapeutics like cisplatin .
    CompoundCell Viability (%)Toxicity Level
    695Low
    2683Low

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2Z)-6-bromo-2-[(4-carbamoylphenyl)imino]-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide, and how can reaction conditions be standardized to improve yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including halogenation (e.g., bromine for the 6-bromo substituent), imine formation, and carboxamide coupling. Key steps include:

  • Halogenation : Controlled bromination at the chromene core requires anhydrous conditions and catalysts like FeCl₃ .
  • Imine Formation : Condensation of 4-carbamoylaniline with the chromene precursor under reflux in ethanol (70–80°C, 12–24 hours) .
  • Carboxamide Coupling : Use of oxolan-2-ylmethylamine with activating agents like EDC/HOBt in DMF .
    • Optimization Strategies :
  • Vary solvents (e.g., DMF vs. THF) to improve solubility of intermediates.
  • Monitor reaction progress via TLC or HPLC to reduce byproducts .

Q. How can the structural configuration (Z/E isomerism) of this compound be confirmed experimentally?

  • Methodological Answer :

  • NMR Spectroscopy : NOESY or ROESY experiments detect spatial proximity of the bromo group and imine proton to confirm the (2Z) configuration .
  • X-ray Crystallography : Resolve single-crystal structures using SHELXL for unambiguous assignment of stereochemistry .

Q. What analytical techniques are critical for characterizing purity and stability under varying conditions?

  • Techniques :

  • HPLC-MS : Quantify purity (>95%) and detect degradation products under stress conditions (e.g., pH, temperature) .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition onset ~200°C based on analogous chromene derivatives) .

Advanced Research Questions

Q. What mechanistic pathways govern the reactivity of the imine and carboxamide groups in this compound?

  • Mechanistic Insights :

  • Imine Reactivity : The electron-withdrawing carbamoyl group on the phenyl ring enhances electrophilicity, facilitating nucleophilic attacks (e.g., hydrolysis under acidic conditions) .
  • Carboxamide Stability : The oxolan-2-ylmethyl substituent introduces steric hindrance, reducing susceptibility to enzymatic degradation compared to simpler alkyl groups .
    • Experimental Validation :
  • Kinetic studies (e.g., monitoring hydrolysis via UV-Vis spectroscopy at λ = 270 nm) .

Q. How do substituents (bromo, carbamoylphenyl, oxolan-2-ylmethyl) influence biological activity?

  • Structure-Activity Relationship (SAR) :

Substituent Effect Evidence Source
6-BromoEnhances lipophilicity and binding to hydrophobic enzyme pockets .
4-Carbamoylphenyl iminoModulates electron density, affecting interactions with biological targets (e.g., kinases) .
Oxolan-2-ylmethylImproves metabolic stability by reducing oxidative degradation .

Q. Can computational models predict this compound’s interaction with biological targets (e.g., kinases)?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate binding to ATP-binding pockets of kinases (e.g., EGFR). Analogous chromenes show docking scores <−8.0 kcal/mol .
  • PASS Prediction : Predicts anti-inflammatory and anticancer activity (Pa > 0.7 for COX-2 inhibition) .

Q. What challenges arise in crystallographic refinement due to the compound’s structural complexity?

  • Challenges :

  • Disorder in Oxolan Ring : Common in tetrahydrofuran derivatives; address using SHELXL’s PART and SUMP instructions .
  • Hydrogen Bonding Networks : Map using PLATON to resolve ambiguities in carboxamide and imine interactions .

Comparative and Methodological Questions

Q. How does this compound compare to structurally similar chromene derivatives in terms of synthetic feasibility and bioactivity?

  • Comparative Analysis :

Compound Key Differences Bioactivity
(2Z)-6-chloro analogReduced steric bulk increases metabolic clearance .Lower IC₅₀ in kinase assays .
N-(4-chlorophenyl) derivativeLacks oxolan group, leading to shorter half-life .Comparable anti-inflammatory activity .

Q. What experimental designs are recommended to resolve contradictions in reported reaction yields for similar compounds?

  • Strategies :

  • Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., temperature, solvent polarity) affecting imine formation .
  • Cross-Validation : Compare yields across labs using standardized reagents and protocols .

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